2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring dual piperazine substituents at positions 2 and 6, with a 4-methoxy-2,5-dimethylbenzenesulfonyl group and a 4-methylpiperazine moiety, respectively. Its molecular formula is C24H33N5O3S, with a calculated molecular weight of ~483 g/mol. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including 1H-NMR and 13C-NMR, as demonstrated in studies of analogous molecules .
Properties
Molecular Formula |
C23H34N6O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C23H34N6O3S/c1-17-15-21(18(2)14-20(17)32-5)33(30,31)29-12-10-28(11-13-29)23-24-19(3)16-22(25-23)27-8-6-26(4)7-9-27/h14-16H,6-13H2,1-5H3 |
InChI Key |
PVACIDNESZGAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of Compound 6g involves several steps. While I don’t have access to proprietary industrial methods, here’s a general outline:
Starting Materials: Begin with suitable precursors, including piperazine derivatives and substituted pyrimidines.
Functionalization: Introduce the 4-methoxy-2,5-dimethylbenzenesulfonyl group onto the piperazine ring.
Substitution: Replace specific hydrogen atoms with methyl groups to form the final compound.
- Temperature, solvent, and catalysts play crucial roles in each step.
- Detailed reaction conditions would depend on the specific synthetic route employed.
Chemical Reactions Analysis
Reactions Undergone:: Compound 6g may undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of specific bonds.
Substitution: Substituting functional groups.
Other Transformations: Depending on the context, it might participate in other reactions.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkyl halides, amines).
Major Products:: The specific products formed during these reactions would vary based on reaction conditions and regioselectivity.
Scientific Research Applications
Compound 6g has garnered interest in several fields:
Medicine: As an acetylcholinesterase inhibitor (AChEI), it shows promise in treating Alzheimer’s disease. AChEIs enhance cognition by modulating acetylcholine levels.
Biology: Investigating its effects on cholinergic neurotransmission and neuronal function.
Mechanism of Action
Compound 6g’s mechanism involves inhibiting acetylcholinesterase (AChE). By blocking AChE activity, it increases acetylcholine levels, potentially improving cognitive function. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
The table below compares the target compound with two analogs from the evidence:
Key Observations :
- Substituent Effects : The target compound’s bulky benzenesulfonyl group contrasts with the smaller methanesulfonyl group in , likely increasing steric hindrance and lipophilicity. The benzodioxolylmethyl group in introduces aromaticity but lacks sulfonyl functionalization, which may reduce solubility compared to the target .
- Crystallography : While the target lacks crystallographic data, ’s orthorhombic system (space group Pccn) highlights how structural symmetry influences packing efficiency—a factor critical for bioavailability .
Research Findings and Implications
- Lumping Strategy Relevance : Compounds with shared piperazine-pyrimidine scaffolds (e.g., target, ) may be grouped for predictive modeling of reactivity or toxicity, as their structural similarities suggest analogous behavior in biological systems .
- No toxicity or pharmacokinetic data for the target compound is available in the evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
